Home > Products > Screening Compounds P89034 > sitafloxacin isomer I(SSR)
sitafloxacin isomer I(SSR) - 127254-11-9

sitafloxacin isomer I(SSR)

Catalog Number: EVT-3365175
CAS Number: 127254-11-9
Molecular Formula: C19H18ClF2N3O3
Molecular Weight: 409.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sitafloxacin is classified under the fluoroquinolone antibiotics, which are synthetic compounds derived from nalidixic acid. It was developed as an improvement over earlier fluoroquinolones, aiming to enhance efficacy and reduce resistance. Sitafloxacin has been studied for its pharmacological properties and therapeutic applications in various bacterial infections, particularly those caused by resistant strains.

Synthesis Analysis

Methods and Technical Details

The synthesis of sitafloxacin involves several steps that utilize various chemical reactions to construct its complex molecular framework. A notable method includes the use of a chiral intermediate, specifically (1R,2S)-N-(tert-butoxycarbonyl)-2-fluorocyclopropylamine. The synthesis process can be outlined as follows:

  1. Cyclization Reaction: Butadiene is reacted with dibromofluoromethane using sodium butoxide as a base.
  2. Oxidation: The resulting product undergoes oxidation with potassium permanganate.
  3. Esterification: This step involves treating the product with ethanol and sulfuric acid.
  4. Reduction: The final compound is reduced using tributyltin hydride or palladium on carbon under hydrogen atmosphere.

These steps yield high-purity sitafloxacin with improved yields compared to previous methods, making it suitable for industrial-scale production .

Molecular Structure Analysis

Structure and Data

The molecular formula of sitafloxacin is C19H18ClF2N3O3C_{19}H_{18}ClF_2N_3O_3, with a molecular weight of approximately 409.814 g/mol. Its structure comprises a quinolone core with various functional groups that enhance its antibacterial activity. The specific stereochemistry is crucial for its interaction with bacterial enzymes.

  • Key Structural Features:
    • A chloro group at position 8.
    • Fluoro groups at positions 6 and 2.
    • An azaspiro structure that contributes to its unique binding properties.

Spectroscopic techniques such as 1H^1H NMR, 13C^{13}C NMR, infrared spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of sitafloxacin .

Chemical Reactions Analysis

Reactions and Technical Details

Sitafloxacin participates in various chemical reactions that are essential for its synthesis and functional activity:

  • Reduction Reactions: Utilization of sodium borohydride or lithium aluminum hydride for the reduction of specific functional groups.
  • Esterification: Involves the formation of esters from carboxylic acids and alcohols, crucial for building the antibiotic's structure.
  • Hydrogenation: Catalytic hydrogenation processes are employed to achieve desired stereochemistry in the final product.

These reactions are designed to maximize yield while minimizing byproducts, thereby enhancing efficiency in the synthesis process .

Mechanism of Action

Process and Data

The mechanism of action of sitafloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. By inhibiting these enzymes, sitafloxacin prevents the supercoiling of DNA necessary for replication, leading to bacterial cell death.

  • Inhibition Potency: Sitafloxacin exhibits higher inhibitory activity against purified DNA gyrase compared to other fluoroquinolones like ciprofloxacin and levofloxacin. This potency is attributed to its structural features that facilitate stronger interactions with the target enzymes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sitafloxacin displays several notable physical and chemical properties:

  • Solubility: It has varying solubility in different solvents, influencing its bioavailability.
  • Stability: The compound shows stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within expected ranges for fluoroquinolones.

These properties are critical for determining the formulation strategies in pharmaceutical applications .

Applications

Scientific Uses

Sitafloxacin has significant applications in clinical medicine due to its broad-spectrum antibacterial activity. It is primarily used in treating infections caused by resistant strains of bacteria, including:

  • Respiratory Infections: Effective against pathogens causing pneumonia.
  • Urinary Tract Infections: Treatment of complicated cases resistant to standard therapies.
  • Helicobacter pylori Eradication: Used in combination therapies for this common gastrointestinal pathogen.

Research continues into expanding its applications against other resistant infections, highlighting its potential as a vital tool in modern antimicrobial therapy .

Synthesis and Stereochemical Considerations

Synthetic Routes for Fluoroquinolone Isomer Differentiation

Sitafloxacin's core structure contains three chiral centers, generating eight possible stereoisomers (2³ = 8), designated as SSR, SRS, RSR, etc. Isolating the pharmacologically critical SSR isomer demands strategies that exploit subtle stereochemical differences between diastereomers and enantiomers. Key synthetic differentiation routes include:

  • Diastereomeric Salt Formation (Classical Resolution): Racemic sitafloxacin intermediates are treated with enantiopure chiral acids (e.g., tartaric acid, camphorsulfonic acid derivatives). The resulting diastereomeric salts possess distinct physicochemical properties (solubility, crystallization behavior). Careful fractional crystallization allows isolation of the salt containing the desired SSR intermediate. Subsequent hydrolysis yields the enantiomerically enriched free base. While operationally straightforward and scalable, this method is resource-intensive, requiring multiple crystallization steps and recycling of the unwanted isomers, and typically yields <50% of the desired isomer per cycle [5] [9].
  • Chiral Pool Utilization: Starting materials derived from naturally occurring chiral molecules ("chiral pool") with predefined stereocenters matching the SSR configuration are incorporated into the synthetic sequence. This approach leverages the inherent chirality of natural products (e.g., amino acids, terpenes, carbohydrates) to set one or more stereocenters early, potentially simplifying the control of the remaining centers during the fluoroquinolone scaffold assembly. The feasibility depends heavily on identifying suitable, cost-effective chiral building blocks compatible with the complex synthesis [8] [9].
  • Enantioselective Chromatography (Preparative Scale): Simulated moving bed (SMB) chromatography or high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is employed for the direct separation of sitafloxacin racemate or key intermediate racemates. CSPs coated or bonded with chiral selectors (e.g., cyclodextrins, macrocyclic antibiotics like vancomycin/teicoplanin derivatives, protein phases, cellulose/amylose derivatives) interact differentially with the enantiomers, enabling their physical separation. This method is highly effective for final purification and analytical control but can be costly for large-scale production of the bulk drug substance [3].
  • Stereoselective Synthesis (Chiral Catalysis/Auxiliaries): This strategy aims to directly synthesize the SSR isomer with high enantiomeric excess (ee) by incorporating chirality at the reaction step creating the stereogenic centers. Options include:
  • Asymmetric Catalysis: Chiral metal complexes (e.g., Rh, Ru, Cu with chiral ligands like BINAP, Salen derivatives, phosphinooxazolines) or chiral organocatalysts (e.g., cinchona alkaloid derivatives, chiral phosphoric acids, squaramides) are used to catalyze key bond-forming steps (e.g., alkylation, cyclization, hydrogenation) enantioselectively. While highly elegant and potentially atom-economical, developing catalysts achieving high ee for complex molecules with multiple stereocenters like sitafloxacin remains challenging [6] [8] [10].
  • Chiral Auxiliaries: A temporary enantiopure chiral group is attached to a prochiral or racemic intermediate. This auxiliary dictates the stereochemical outcome of a subsequent diastereoselective reaction (e.g., alkylation, aldol, Diels-Alder) due to steric or stereoelectronic control. After the key step, the auxiliary is cleaved under conditions that do not racemize the newly formed chiral center(s). Examples include Evans oxazolidinones, Oppolzer's camphorsultam, or pseudoephedrine derivatives. This method is robust and often delivers high diastereoselectivity but adds synthetic steps (attachment and removal of the auxiliary) [8].

Table 1: Comparison of Key Synthetic Routes for SSR Isomer Differentiation

MethodPrincipleAdvantagesLimitationsTypical ee/dr Achievable
Diastereomeric SaltsDiff. solubility/crystallization of diastereomer saltsProven scalability, uses standard equipmentLow max yield (≤50%), multi-step, solvent/reagent heavy90-99% ee (after multiple steps)
Chiral PoolIncorporates natural chiralityAvoids resolution; sets stereochemistry earlyLimited by availability/suitability/cost of precursorsHighly variable
Chiral ChromatographyDiff. affinity for chiral stationary phaseHigh purity achievable; direct separationVery high cost for large scale; low throughput>99% ee
Asymmetric CatalysisChiral catalyst controls stereoselective reactionAtom-economic; no auxiliaries; elegantCatalyst development complex; high ee for multi-centers challenging70-95% ee (can be optimized)
Chiral AuxiliariesTemporary chiral group controls diastereoselective stepHigh diastereoselectivity predictableExtra steps (attach/remove auxiliary); atom uneconomic>95% dr common

Chirality and Configuration-Specific Activity of SSR Isomer

The absolute configuration of the SSR isomer – defined by the specific spatial arrangement (R or S) at its three chiral carbon atoms – is paramount for its potent antibacterial activity. This configuration dictates the molecule's three-dimensional shape, enabling optimal interactions with its bacterial targets, primarily the enzymes DNA gyrase (topoisomerase II) and topoisomerase IV.

  • Stereochemical Notation: The designation "SSR" explicitly defines the configuration at each chiral center within the sitafloxacin molecule, conventionally ordered based on the chemical structure (e.g., C-1, C-2, C-3). 'S' (Latin: Sinister) denotes a counterclockwise arrangement of priority groups according to Cahn-Ingold-Prelog (CIP) rules, while 'R' (Rectus) denotes clockwise. The SSR configuration represents a specific, defined spatial arrangement distinct from its seven stereoisomers (e.g., RRS, SRS, RRR) [2] [4].
  • Molecular Recognition & Target Binding: The fluoroquinolone class, including sitafloxacin, inhibits bacterial DNA replication by forming a ternary complex with DNA and the target enzymes (gyrase/topo IV), preventing DNA strand religation. The chiral centers in sitafloxacin, particularly the C-7 pyrrolidine substituent (where chirality is most common in advanced fluoroquinolones), are crucial for positioning the molecule within the enzyme-DNA complex. The SSR configuration allows for:
  • Optimal hydrogen bonding interactions between the protonated amine on the pyrrolidine ring and key acidic residues (e.g., Asp, Glu) in the enzyme's binding pocket.
  • Favorable hydrophobic contacts and van der Waals interactions between the pyrrolidine ring and specific enzyme sub-pockets.
  • Correct spatial orientation of the fluoroquinolone core relative to the DNA bases for intercalation and stabilization of the cleavage complex.
  • Consequence of Stereochemistry Change: Altering the configuration at even one chiral center (e.g., from SSR to RSR or SSR to SSS) results in a diastereomer with a distinct three-dimensional shape. This disrupts the precise molecular fit required for high-affinity binding [4] [5]. Diastereomers exhibit:
  • Different Physicochemical Properties: While enantiomers share identical properties (mp, bp, solubility, spectral data) in achiral environments, diastereomers are distinct molecules with potentially different solubility, melting points, chromatographic behavior, and spectroscopic signatures.
  • Markedly Reduced Antibacterial Potency: Studies on chiral fluoroquinolones consistently demonstrate that isomers other than the optimized one (SSR for sitafloxacin) show significantly lower inhibitory activity (often orders of magnitude) against bacterial DNA gyrase and topoisomerase IV. This translates to dramatically reduced antibacterial efficacy in vitro and in vivo [5]. This stereospecificity underscores that the antibacterial activity is not merely a function of the core fluoroquinolone structure but critically depends on the exact spatial orientation conferred by the SSR configuration.
  • Analytical Differentiation: Rigorous quality control requires methods to distinguish SSR from other isomers and quantify enantiomeric impurity:
  • Chiral HPLC/UHPLC: The gold standard. Uses CSPs (e.g., cyclodextrin-based, macrocyclic glycopeptide, protein-based, polysaccharide derivatives like Chiralpak AD/OD/IA/IB/IC) that selectively retain enantiomers based on transient diastereomeric complex formation. Resolution (Rs) > 1.5 is targeted [3].
  • Capillary Electrophoresis (CE): Employs chiral selectors (e.g., cyclodextrins, crown ethers, chiral micelles) added to the background electrolyte. Enantiomers migrate at different velocities due to differential affinity for the chiral selector. Offers high efficiency and low solvent consumption; particularly useful for polar analytes [3].
  • Chiral SFC: Uses supercritical CO₂ as the mobile phase with CSPs. Combines advantages of GC and HPLC; fast separations with low viscosity. Gaining popularity in pharmaceutical analysis.
  • Optical Rotation: Measures the specific rotation ([α]D). While confirming chirality, it lacks the specificity to distinguish between diastereomers or quantify low-level impurities effectively.

Table 2: Key Analytical Techniques for SSR Isomer Identification and Purity Assessment

TechniqueChiral Selector/PrincipleCritical AttributeApplication in SSR Control
Chiral HPLC/UHPLCCovalently bound CSP (e.g., derivatized cyclodextrin, macrocyclic antibiotic, polysaccharide)Resolution (Rs), Selectivity factor (α), Peak symmetryQuantification of SSR isomer & enantiomeric impurities (>0.05-0.15%)
Chiral CEChiral selector in BGE (e.g., γ-CD, Sulfated CDs, Crown ethers)Resolution (Rs), Migration time, SelectivityHigh-resolution separation; impurity profiling; chiral method development screening
Chiral SFCCSP similar to HPLC; Supercritical CO₂ mobile phaseFast analysis; high efficiency; low solvent usePurification (prep-SFC); fast chiral screening
Optical RotationDifferential rotation of plane-polarized lightSpecific rotation ([α]D)Identity confirmation; limited impurity detection
X-ray CrystallographyDiffraction pattern from single crystalAbsolute configuration determinationDefinitive proof of SSR stereochemistry

Optimization of Enantioselective Synthesis Protocols

The goal is to develop efficient, scalable, and sustainable processes yielding the SSR isomer with high enantiomeric excess (ee > 99%) and diastereomeric excess (de > 99%). Optimization focuses on maximizing selectivity, yield, and purity while minimizing steps, waste, and cost.

  • Catalyst & Ligand Engineering for Asymmetric Synthesis:
  • Advanced Ligand Design: Screening and optimizing chiral ligands for metal-catalyzed key steps (e.g., asymmetric hydrogenation of a prochiral enamide precursor to the pyrrolidine moiety, asymmetric alkylation). Ligands like BINAP derivatives (e.g., DTBM-SEGPHOS), PHOX ligands (phosphinooxazolines), Josiphos derivatives, and chiral diamines are explored. Computational chemistry (DFT calculations) aids in understanding transition states and predicting enantioselectivity to guide ligand modification [6] [8].
  • Organocatalysis: Developing chiral organocatalysts (e.g., squaramides derived from quinine/quinidine, cinchona alkaloid-based phase-transfer catalysts (PTC), chiral phosphoric acids (CPAs)) for enantioselective C-C or C-N bond formations potentially involved in constructing the chiral side chain or functionalizing the core. Squaramides, noted for strong H-bonding ability, have shown promise in enantioselective amide alkylation relevant to β-amino acid motifs found in some fluoroquinolones [6] [8] [9].
  • Immobilization: Heterogenizing chiral catalysts (e.g., grafting onto silica, polymers, magnetic nanoparticles) facilitates catalyst recovery and reuse via filtration, improving process economics and reducing metal contamination in the API. Leaching remains a challenge [9].
  • Reaction Parameter Optimization (Design of Experiments - DoE): Moving beyond inefficient "One Factor At a Time" (OFAT) approaches, Quality by Design (QbD) principles are applied using Design of Experiments (DoE). Critical process parameters (CPPs – e.g., temperature, pressure, catalyst/substrate loading, solvent composition, reagent stoichiometry, pH, mixing rate) are systematically varied within defined ranges. Their individual and interactive effects on Critical Quality Attributes (CQAs – e.g., ee, de, chemical yield, impurity levels) are modeled statistically (e.g., using Response Surface Methodology - RSM). This identifies the Design Space – a multidimensional region where the process reliably delivers SSR meeting predefined quality criteria [3]. For example, DoE optimizes:
  • Temperature and pressure for asymmetric hydrogenation.
  • Solvent polarity, chiral selector concentration, and pH in chiral resolutions or enzymatic reactions.
  • Precise reagent addition rates and temperature control in stereoselective alkylations to minimize epimerization.
  • Green Chemistry Integration: Optimized protocols prioritize sustainability:
  • Solvent Selection: Replacing hazardous solvents (e.g., DCM, DMF, toluene) with safer alternatives (e.g., 2-MeTHF, CPME, EtOAc, water, or bio-solvents like Cyrene™) where possible without compromising selectivity or yield [9].
  • Catalyst Efficiency: Aiming for high Turnover Number (TON) and Turnover Frequency (TOF) to minimize catalyst loading and waste. Developing catalysts active at low loadings (<1 mol%).
  • Waste Minimization: Reducing solvent volumes (e.g., via concentration control), minimizing excess reagents, and enabling efficient recycling of auxiliaries, catalysts, and resolving agents. Exploring biocatalytic steps (e.g., ketoreductases, transaminases) for highly selective transformations under mild aqueous conditions [9].
  • Energy Efficiency: Conducting reactions at ambient temperature or mild heating (<80°C) where feasible.
  • In-line Analytics & Process Control: Implementing Process Analytical Technology (PAT) tools (e.g., in-line FTIR, Raman spectroscopy, HPLC) allows real-time monitoring of reaction progress, chiral purity (ee/de), and impurity formation. This enables feedback control (automated adjustment of parameters like temperature or feed rate) to ensure the reaction stays within the design space, guaranteeing consistent production of high-purity SSR isomer [3].

The continuous evolution of enantioselective methodologies, particularly asymmetric catalysis and chemo-enzymatic approaches combined with QbD and green chemistry principles, drives the development of increasingly efficient and sustainable routes to the critically important SSR isomer of sitafloxacin.

Properties

CAS Number

127254-11-9

Product Name

sitafloxacin isomer I(SSR)

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H18ClF2N3O3

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m1/s1

InChI Key

PNUZDKCDAWUEGK-KGYLQXTDSA-N

SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@H]5C[C@H]5F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.